1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one
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Overview
Description
1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one is an organic compound that features a pyrrolidine ring, a bromoethanone moiety, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one typically involves the reaction of 1-acetylpyrrolidine with a brominating agent. One common method is the bromination of 1-acetylpyrrolidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the bromination step followed by purification through distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted pyrrolidinones.
Reduction: Formation of 1-(1-hydroxyethylpyrrolidin-2-yl)-2-bromoethan-1-one.
Oxidation: Formation of 1-(1-acetylpyrrolidin-2-yl)-2-bromoethanoic acid.
Scientific Research Applications
1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-acetylpyrrolidin-2-yl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(1-acetylpyrrolidin-2-yl)-2-fluoroethan-1-one: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
1-(1-acetylpyrrolidin-2-yl)-2-iodoethan-1-one: The iodine atom can enhance its reactivity in certain chemical reactions.
Uniqueness
1-(1-acetylpyrrolidin-2-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
1566557-17-2 |
---|---|
Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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